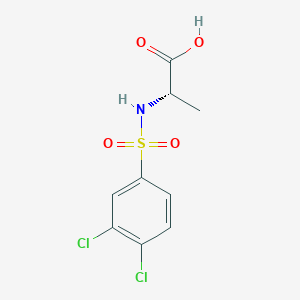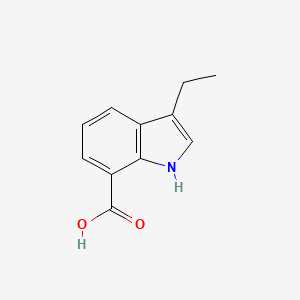
2-(4-Methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of propanoic acid where the propanoic acid moiety is substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with propanoic acid derivatives under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of heteropolyoxometalates as catalysts in the oxidation of cyclohexane derivatives to introduce the carboxyl group has been explored. These methods aim to improve yield and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or other substituted products.
Scientific Research Applications
2-(4-Methylcyclohexyl)propanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl moiety provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylcyclohexyl)propanoic acid
- 2-(4-Methylphenyl)propanoic acid
- Dimethylolpropionic acid
Uniqueness
2-(4-Methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
YXJLMOWHMDYZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13195877.png)
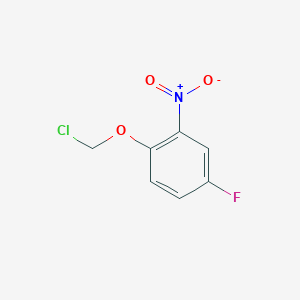
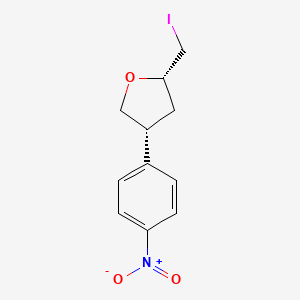
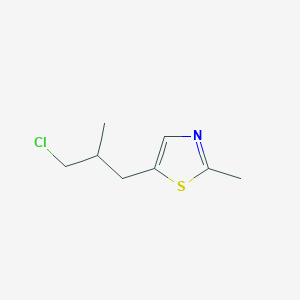

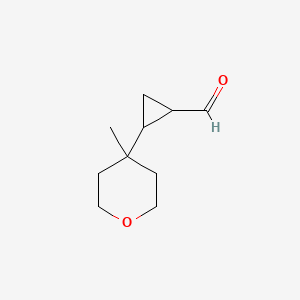

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
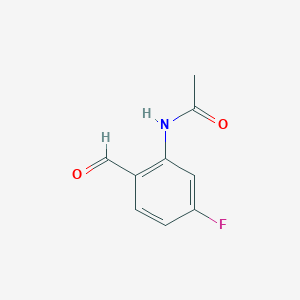

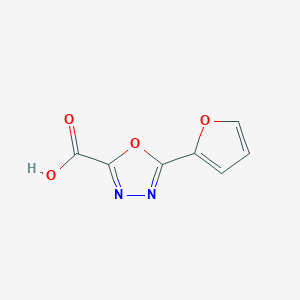
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
